molecular formula C9H14Cl2N4 B15217634 2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride

2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride

Cat. No.: B15217634
M. Wt: 249.14 g/mol
InChI Key: REZYCKXWZXTBTL-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride is a heterocyclic compound that features a spirocyclic structure with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the pyrimidine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrimidine derivative with a suitable diamine can lead to the formation of the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H14Cl2N4

Molecular Weight

249.14 g/mol

IUPAC Name

2-pyrimidin-2-yl-2,6-diazaspiro[3.3]heptane;dihydrochloride

InChI

InChI=1S/C9H12N4.2ClH/c1-2-11-8(12-3-1)13-6-9(7-13)4-10-5-9;;/h1-3,10H,4-7H2;2*1H

InChI Key

REZYCKXWZXTBTL-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CN(C2)C3=NC=CC=N3.Cl.Cl

Origin of Product

United States

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